

Application of Acid Green 16 in dyeing protein-based fibers for research.

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Compound of Interest

Compound Name: Acid green 16

Cat. No.: B084260

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Application Notes: Acid Green 16 in Protein Fiber Research

Introduction

Acid Green 16 (C.I. 44025) is a water-soluble, anionic triarylmethane dye widely utilized in research for its ability to selectively stain protein-based fibers such as wool, silk, and nylon.[1][2][3][4][5] Its primary application lies in the textile industry as a model compound for studying dyeing kinetics, color fastness, and developing sustainable dyeing processes.[1] Beyond textiles, **Acid Green 16** serves as a valuable tool in biological and histological research as a counterstain, particularly for collagen and cytoplasmic elements, and in the development of advanced materials like molecularly imprinted polymers for chemical sensing.[1][3]

Mechanism of Action

The dyeing of protein fibers with **Acid Green 16** is governed by a direct dyeing mechanism based on electrostatic interactions.[1] In an acidic aqueous solution (typically pH 3-5), the amino groups (-NH₂) present in the protein's polypeptide chains become protonated, acquiring a positive charge (-NH₃⁺).[1][6][7] **Acid Green 16**, with its negatively charged sulfonic acid groups (-SO₃⁻), is then attracted to these positively charged sites on the fiber. This attraction leads to the formation of strong ionic bonds, effectively adsorbing the dye onto the fiber substrate.[1] The process follows a Langmuir-type adsorption model, similar to other acid dyes in aqueous systems.[8]

Broader Research Applications

For researchers in drug development and related scientific fields, **Acid Green 16** and similar dyes offer insights beyond simple coloration:

- **Studying Protein-Protein Interactions:** The binding of dyes to proteins can be influenced by the protein's conformation. Changes in environmental conditions, such as pH, can alter protein folding and subsequent dye interactions, providing a method to study these complex dynamics.[\[9\]](#)
- **Histological Staining:** In complex staining protocols, **Acid Green 16** can be used as a counterstain to provide contrast and highlight specific components like collagen.[\[1\]](#)
- **Development of Sensing Technologies:** The dye can be used as a template molecule for creating molecularly imprinted polymers (MIPs). These synthetic receptors have cavities specifically designed to rebind **Acid Green 16**, making them useful for solid-phase extraction and the development of chemical sensors for environmental pollutants.[\[3\]](#)
- **Lead Compounds in Drug Discovery:** Historically, synthetic dyes have served as foundational lead compounds for major drug classes, including sulfa antibiotics and antifungal azoles.[\[10\]](#) The study of dye-protein interactions continues to be relevant for understanding drug binding and action.[\[10\]](#)

Quantitative Data

Table 1: Physicochemical Properties of Acid Green 16

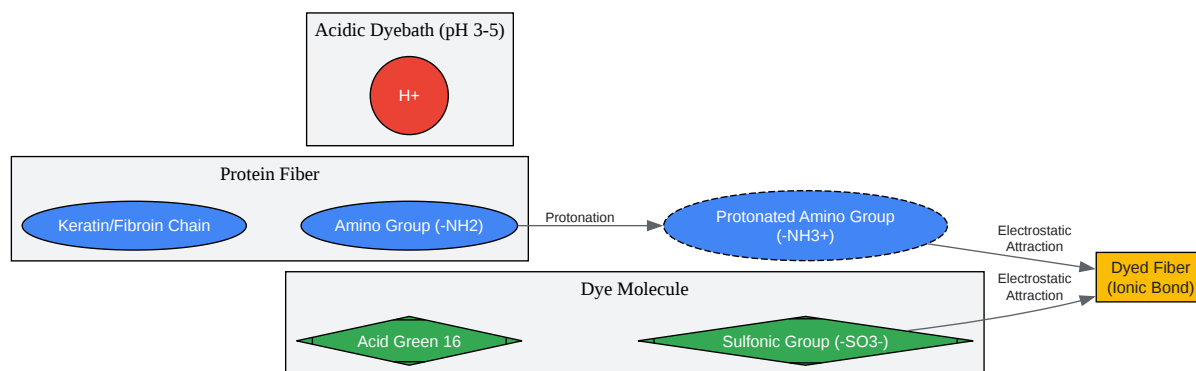
Property	Value	Reference
C.I. Name	Acid Green 16	[4][5][11]
C.I. Number	44025	[4][5]
CAS Number	12768-78-4	[5][11]
Chemical Class	Triarylmethane	[4][5]
Molecular Formula	$C_{27}H_{25}N_2NaO_6S_2$	[4][5][11]
Molecular Weight	560.62 g/mol	[4][5][11]
Appearance	Dark Green Powder	[11][12]
Solubility	Soluble in water (blue-green), soluble in ethanol (green)	[4][5][12]

Table 2: Dyeing Fastness Properties of Acid Green 16 on Wool Fabric

The following data represents the color fastness of wool dyed with **Acid Green 16**, rated on a scale of 1 (poor) to 5 (excellent).

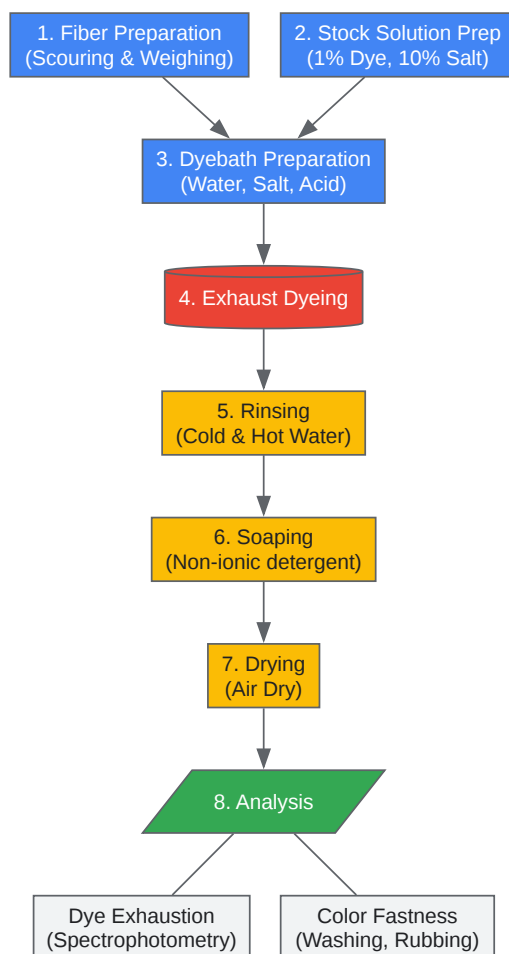
Fastness Test	Grade	Reference
Light Fastness	[11]	
1/25 Standard Depth	1	[11]
1/1 Standard Depth	3	[11]
2/1 Standard Depth	3-4	[11]
Soaping (40°C)	[11]	
Fading	4	[11]
Staining	5	[11]
Perspiration (Acidic)	[11]	
Fading	4-5	[11]
Staining	3-5	[11]
Perspiration (Alkaline)	[11]	
Fading	4-5	[11]
Staining	3-4	[11]
Dry Rubbing	5	[11]
Seawater	[11]	
Fading	4-5	[11]
Staining	3-4	[11]

Visualizations



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Caption: Mechanism of **Acid Green 16** binding to protein fibers.



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Caption: Standard experimental workflow for dyeing protein fibers.

Experimental Protocols

Protocol 1: Preparation of Reagents and Stock Solutions

This protocol details the preparation of solutions for a standard laboratory-scale dyeing experiment.

- Dye Stock Solution (1% w/v):
 - Accurately weigh 1.0 g of **Acid Green 16** powder.[\[13\]](#)
 - In a 100 mL volumetric flask, dissolve the dye in a small amount of deionized water.
 - Once dissolved, bring the volume up to the 100 mL mark with deionized water and stir until the solution is homogeneous.
- Glauber's Salt Solution (10% w/v):
 - Weigh 10.0 g of anhydrous sodium sulfate (Glauber's salt).
 - Dissolve in approximately 80 mL of deionized water in a 100 mL volumetric flask.
 - Make up the volume to 100 mL and ensure it is fully dissolved. Sodium sulfate acts as a leveling agent to promote even dye uptake.[\[13\]](#)
- Acetic Acid Solution (10% v/v):
 - In a fume hood, add 10 mL of glacial acetic acid to approximately 80 mL of deionized water in a 100 mL volumetric flask.
 - Make up the volume to 100 mL. This solution will be used to adjust the pH of the dyebath.

Protocol 2: Exhaust Dyeing of Protein Fibers (Wool/Silk)

This protocol is designed for a 2% depth of shade on a 5 g protein fiber sample (e.g., wool yarn, silk fabric) with a 40:1 liquor-to-goods ratio.

- Fiber Preparation:
 - Prepare a 5 g sample of the protein fiber.
 - Scour the fiber by washing it with a 1 g/L non-ionic detergent solution at 40-50°C for 15-20 minutes to remove any impurities.[\[14\]](#)
 - Rinse thoroughly with warm and then cold water and gently squeeze out excess water.
- Dyebath Preparation:
 - Calculate the total required volume of the dyebath: 5 g fiber × 40 mL/g = 200 mL.
 - In a 250 mL or 400 mL beaker (or a laboratory dyeing machine pot), add approximately 150 mL of deionized water.
 - Add 10 mL of the 10% Glauber's Salt solution (final concentration: 5 g/L).
 - Using the 10% acetic acid solution, adjust the pH of the dyebath to between 4 and 5.[\[15\]](#)
 - Add 10 mL of the 1% **Acid Green 16** stock solution (for a 2% shade on weight of fiber).
 - Add the remaining deionized water to reach the final volume of 200 mL and stir well.
- Dyeing Process:
 - Introduce the pre-wetted fiber sample into the dyebath at approximately 40°C.
 - Increase the temperature of the dyebath to 90-95°C at a rate of 2°C per minute.
 - Hold the temperature at 90-95°C and continue the dyeing process for 60 minutes, ensuring gentle agitation to promote even dyeing.
 - After 60 minutes, allow the dyebath to cool down slowly before removing the fiber sample.
- After-treatment (Wash-off):
 - Remove the dyed fiber from the bath.

- Rinse thoroughly with cold water until the water runs clear.[16]
- Perform a soaping wash with 2 g/L non-ionic detergent at 50°C for 15 minutes to remove any unfixed dye from the surface.[16]
- Rinse again with hot water and then cold water.
- Squeeze out excess water and allow the fiber to air-dry away from direct sunlight.

Protocol 3: Spectrophotometric Assessment of Dye Exhaustion

This protocol measures the percentage of dye that has transferred from the dyebath to the fiber.

- Sample Collection: Before and after the dyeing process, take a small, measured aliquot (e.g., 1 mL) from the dyebath.
- Dilution: Dilute each aliquot to a known volume (e.g., 10 mL or 25 mL) with deionized water to ensure the absorbance reading is within the spectrophotometer's linear range.
- Measurement:
 - Using a UV-Vis spectrophotometer, determine the maximum absorbance wavelength (λ -max) for **Acid Green 16** (typically around 610 nm).
 - Measure the absorbance of the diluted initial and final dyebath samples at this λ -max.
- Calculation: Calculate the percent exhaustion (%E) using the following formula:
 - $\%E = [(A_{\text{initial}} - A_{\text{final}}) / A_{\text{initial}}] \times 100$
 - Where A_{initial} is the absorbance of the initial dyebath and A_{final} is the absorbance of the final dyebath.[13]

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